
4-(3-Quinolinyl)-2-thiophenecarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Quinolinyl)-2-thiophenecarbaldehyde is a heterocyclic compound that combines the structural features of quinoline and thiophene. Quinoline is a nitrogen-containing aromatic compound, while thiophene is a sulfur-containing aromatic compound. The combination of these two moieties in a single molecule imparts unique chemical and biological properties, making it a compound of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Quinolinyl)-2-thiophenecarbaldehyde typically involves the condensation of 3-quinolinecarboxaldehyde with a thiophene derivative. One common method is the Vilsmeier-Haack reaction, where 3-quinolinecarboxaldehyde is treated with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to form the desired product. The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Quinolinyl)-2-thiophenecarbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: 4-(3-Quinolinyl)-2-thiophenecarboxylic acid.
Reduction: 4-(3-Quinolinyl)-2-thiophenemethanol.
Substitution: Various substituted quinoline and thiophene derivatives.
Applications De Recherche Scientifique
4-(3-Quinolinyl)-2-thiophenecarbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 4-(3-Quinolinyl)-2-thiophenecarbaldehyde is largely dependent on its interaction with biological targets. In antimicrobial applications, it is believed to interfere with the synthesis of nucleic acids and proteins in microbial cells. In anticancer research, it may induce apoptosis (programmed cell death) by interacting with specific cellular pathways and molecular targets, such as DNA and enzymes involved in cell cycle regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-Quinolinyl)-2-thiophenemethanol: A reduced form of the aldehyde with similar structural features.
4-(3-Quinolinyl)-2-thiophenecarboxylic acid:
2-(3-Quinolinyl)thiophene: A related compound with a different substitution pattern on the thiophene ring.
Uniqueness
4-(3-Quinolinyl)-2-thiophenecarbaldehyde is unique due to the presence of both quinoline and thiophene moieties, which impart distinct electronic and steric properties. This makes it a versatile compound for various chemical transformations and applications in scientific research.
Propriétés
Formule moléculaire |
C14H9NOS |
|---|---|
Poids moléculaire |
239.29 g/mol |
Nom IUPAC |
4-quinolin-3-ylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C14H9NOS/c16-8-13-6-12(9-17-13)11-5-10-3-1-2-4-14(10)15-7-11/h1-9H |
Clé InChI |
YEHKCFFMDIWKQS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C=N2)C3=CSC(=C3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



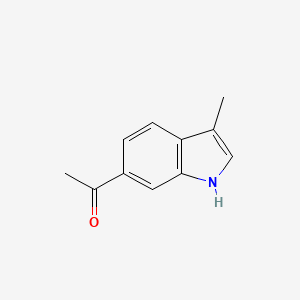



![6-Nitro-1-((2-phenylimidazo[1,2-a]pyridin-3-yl)methyl)-1H-indazole](/img/structure/B12844166.png)
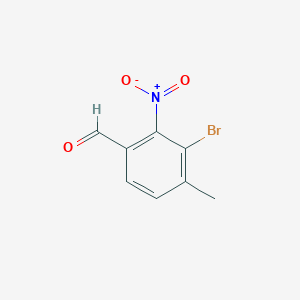
![4-Hydroxy-3-methyl-2H-pyrano[3,2-b]pyridin-2-one](/img/structure/B12844180.png)
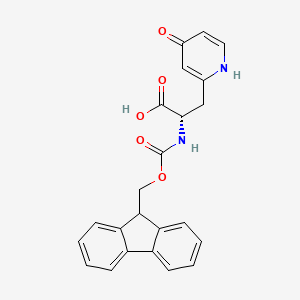
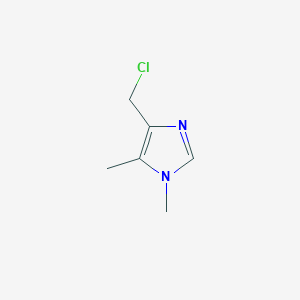
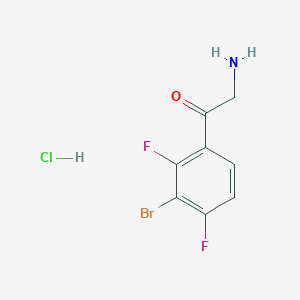
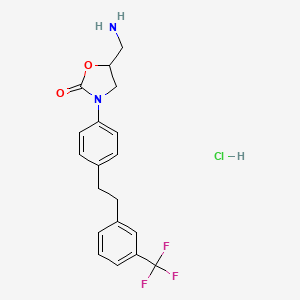
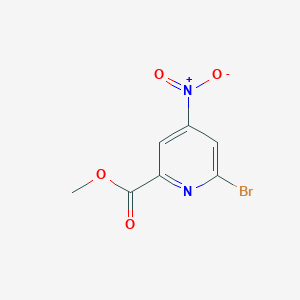
![5-Methyl-8-nitroimidazo[1,2-a]pyridine](/img/structure/B12844242.png)
